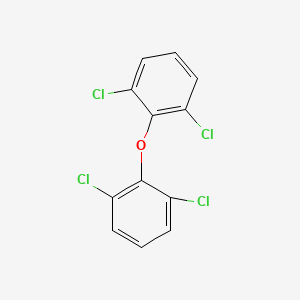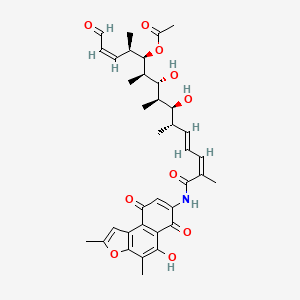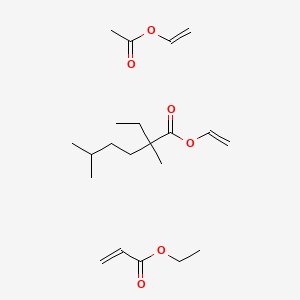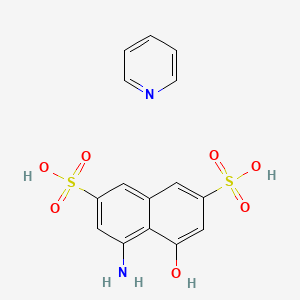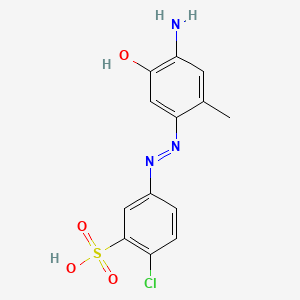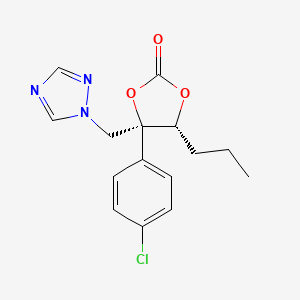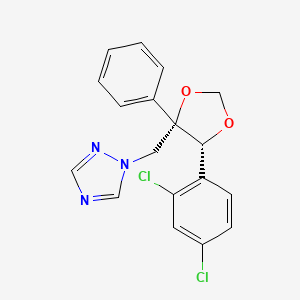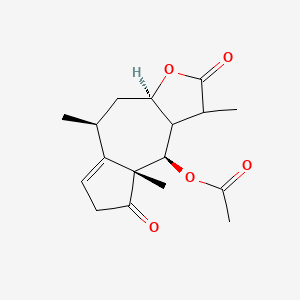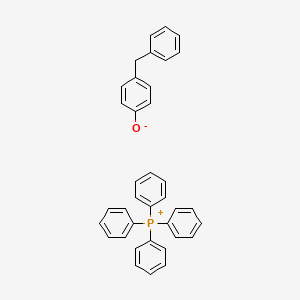
4-benzylphenolate;tetraphenylphosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-benzylphenolate;tetraphenylphosphanium is a chemical compound with the molecular formula C37H31OP. It consists of a tetraphenylphosphanium cation and a 4-benzylphenolate anion. This compound is known for its unique structure and properties, making it a subject of interest in various fields of scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzylphenolate;tetraphenylphosphanium typically involves the reaction of tetraphenylphosphonium chloride with 4-benzylphenol. The reaction is usually carried out under inert gas conditions (such as nitrogen or argon) to prevent oxidation and other side reactions. The reaction can be represented as follows:
Ph4PCl+C6H5CH2OH→Ph4P+C6H4CH2O−
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
4-benzylphenolate;tetraphenylphosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The phenolate anion can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic oxides, while substitution reactions can produce various substituted phenolates .
Wissenschaftliche Forschungsanwendungen
4-benzylphenolate;tetraphenylphosphanium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of 4-benzylphenolate;tetraphenylphosphanium involves its interaction with molecular targets such as enzymes and receptors. The phenolate anion can act as a nucleophile, participating in various biochemical reactions. The tetraphenylphosphanium cation can stabilize the compound and facilitate its interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetraphenylphosphonium chloride: Similar in structure but lacks the benzylphenolate anion.
Tetraphenylphosphonium bromide: Another similar compound with bromide instead of chloride.
Tetraphenylarsonium salts: Similar cationic structure but with arsenic instead of phosphorus.
Uniqueness
4-benzylphenolate;tetraphenylphosphanium is unique due to the presence of both the tetraphenylphosphanium cation and the 4-benzylphenolate anion. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
94230-94-1 |
|---|---|
Molekularformel |
C37H31OP |
Molekulargewicht |
522.6 g/mol |
IUPAC-Name |
4-benzylphenolate;tetraphenylphosphanium |
InChI |
InChI=1S/C24H20P.C13H12O/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;14-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-20H;1-9,14H,10H2/q+1;/p-1 |
InChI-Schlüssel |
PQGMDYLPHAAYLO-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)[O-].C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



